2-Azido-1,4-difluorobenzene
Description
Contextual Significance of Aryl Azides in Contemporary Synthetic Methodologies
Aryl azides are versatile and highly reactive intermediates in organic synthesis. colab.ws Their utility has expanded dramatically with the advent of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where aryl azides react with terminal alkynes to form stable 1,2,3-triazole rings. tcichemicals.comdiva-portal.orgacs.org This transformation is exceptionally reliable and can be performed under mild conditions, including in aqueous environments, making it suitable for a wide range of applications, from materials science to biochemistry. colab.wsdiva-portal.orgacs.org
Beyond cycloadditions, aryl azides can be transformed into a variety of other functional groups. diva-portal.org For instance, the azide (B81097) group can be reduced to an amine, providing a pathway to nitrogen-containing compounds. smolecule.com Thermally or photochemically, aryl azides can extrude nitrogen gas (N₂) to generate highly reactive nitrene intermediates. diva-portal.orgdiva-portal.org These nitrenes can then undergo various reactions, including C-H and N-H insertion reactions, which are valuable for creating new carbon-heteroatom bonds. researchgate.netbenthamdirect.comucla.edu This reactivity has been harnessed in photoaffinity labeling to study biological macromolecules. researchgate.netbenthamdirect.comucla.edu
The azide group's ability to act as a masked amine is another significant aspect of its utility, particularly in the synthesis of complex molecules where direct introduction of an amine group might be problematic. diva-portal.org The stability of the azide group under many reaction conditions, coupled with its specific reactivity, makes it an invaluable functional group in modern organic synthesis. colab.wsdiva-portal.org
The Distinctive Influence of Fluorine Substituents on Aromatic Systems
The introduction of fluorine atoms into an aromatic ring has profound effects on the molecule's physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring significantly alters the electronic distribution. The strong electron-withdrawing nature of fluorine atoms can enhance the reactivity of the aromatic ring towards certain reactions and influence the acidity of nearby protons.
In the context of aryl azides, fluorine substitution has been shown to modulate the reactivity of the azide group. Studies have demonstrated that increasing the number of fluorine substituents on the aromatic ring can increase the rate of 1,3-dipolar cycloaddition reactions. acs.orgacs.orgnih.gov For example, the reaction rate between a trans-cyclooctene (B1233481) and a series of fluorine-substituted aryl azides increased by nearly an order of magnitude as the number of fluorine atoms increased from one to four. acs.orgacs.orgnih.gov This acceleration is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the energy of the transition state for the cycloaddition. acs.orgacs.orgnih.gov
Furthermore, fluorine substituents can influence the photochemical behavior of aryl azides. The presence of two fluorine atoms ortho to the azide group has been found to retard the ring expansion that often occurs upon photolysis, thereby favoring the bimolecular capture of the resulting singlet nitrene. nih.gov This "ortho-fluorine" effect increases the energy barrier for ring expansion, making the nitrene more available for other reactions. diva-portal.org This controlled reactivity is crucial for applications such as photoaffinity labeling, where specific bond formations are desired. researchgate.netbenthamdirect.comucla.edu
Positioning 2-Azido-1,4-difluorobenzene within the Landscape of Fluorinated Organic Azides
This compound is a specific example of a fluorinated aryl azide that combines the reactive properties of the azide group with the modulating effects of fluorine substituents. Its structure, with fluorine atoms at the 1 and 4 positions and an azide group at the 2 position, makes it an interesting building block for the synthesis of more complex fluorinated molecules. cfplus.cz
The presence of the two fluorine atoms is expected to enhance the rate of its participation in cycloaddition reactions, such as the CuAAC, making it a valuable reagent for click chemistry applications. acs.orgacs.orgnih.govcfplus.cz The resulting triazoles would be fluorinated, a feature that is often sought after in medicinal chemistry and materials science to improve properties like metabolic stability, lipophilicity, and binding affinity. cfplus.cz
Moreover, as a difluorinated aryl azide, this compound is a potential precursor for generating a difluorinated aryl nitrene upon thermal or photochemical decomposition. researchgate.netbenthamdirect.comucla.edu The specific substitution pattern of the fluorine atoms will influence the subsequent reactions of this nitrene, potentially leading to the regioselective synthesis of novel heterocyclic compounds. researchgate.net The unique combination of an azide group and difluorination in this compound positions it as a versatile tool for synthetic chemists exploring the creation of novel fluorinated compounds for a variety of applications. smolecule.comcfplus.cz
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-azido-2,4-difluorobenzene | nih.gov |
| Molecular Formula | C₆H₃F₂N₃ | nih.gov |
| Molecular Weight | 155.10 g/mol | nih.gov |
| CAS Number | 91229-55-9 | nih.gov |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N=[N+]=[N-] | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-azido-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCFNZDTNYIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 Azido 1,4 Difluorobenzene
Strategic Approaches to Azide (B81097) Functionalization on Difluorinated Benzene (B151609) Systems
The introduction of an azide group onto a difluorinated benzene ring can be accomplished through various synthetic strategies. The choice of method often depends on the availability of starting materials, desired regioselectivity, and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Aryl Azides
Nucleophilic aromatic substitution (SNAr) stands as a prominent method for the synthesis of aryl azides, including fluorinated derivatives. rsc.org This approach involves the displacement of a suitable leaving group on the aromatic ring by an azide nucleophile. In the context of synthesizing 2-Azido-1,4-difluorobenzene, a common precursor would be a tri-substituted benzene ring where one substituent is a good leaving group, such as a halogen other than fluorine, positioned at the desired location for azidation. The fluorine atoms on the ring activate it towards nucleophilic attack.
The reaction typically employs an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH₃CN). Elevated temperatures are often required to facilitate the substitution. The efficiency of the SNAr reaction is significantly influenced by the electron-withdrawing nature of the substituents on the aromatic ring. The two fluorine atoms in the 1 and 4 positions of the benzene ring enhance its electrophilicity, thereby facilitating the nucleophilic attack by the azide ion.
For instance, the synthesis could conceptually start from 1,2,4-trifluorobenzene, where one of the fluorine atoms is selectively replaced by the azide group. However, controlling the regioselectivity in such a reaction can be challenging. A more controlled approach would involve a starting material like 2-bromo-1,4-difluorobenzene (B1265433), where the bromine atom is the intended leaving group for the SNAr reaction with sodium azide.
Diazotization and Diazo-Transfer Reactions for Aromatic Azides
Diazotization of aromatic amines followed by reaction with an azide source is a classical and widely used method for the preparation of aryl azides. researchgate.net This two-step process begins with the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently displaced by an azide ion. For the synthesis of this compound, the starting material would be 2,5-difluoroaniline (B146615).
The diazotization is typically carried out by treating the aniline (B41778) derivative with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. google.comrsc.org The subsequent addition of sodium azide to the in-situ generated diazonium salt solution leads to the formation of the desired aryl azide.
Diazo-transfer reactions offer an alternative route, where an amine is directly converted to an azide using a diazo-transfer reagent. organic-chemistry.orgnih.gov Reagents like triflyl azide (TfN₃) and imidazole-1-sulfonyl azide hydrochloride are effective for this transformation. organic-chemistry.org This method can be advantageous as it often proceeds under milder conditions and can avoid the sometimes-hazardous isolation of diazonium salts. organic-chemistry.org The reaction of 2,5-difluoroaniline with a suitable diazo-transfer reagent would yield this compound directly.
Emerging and Nontraditional Synthetic Protocols for Fluoroaryl Azides
Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of fluoroaryl azides. avcr.cz These emerging protocols often involve novel reagents or catalytic systems.
One such advancement is the use of hypervalent iodine reagents for azidation. These reagents can facilitate the transfer of the azide group to aromatic systems under mild conditions. Another area of development is the use of flow chemistry for the synthesis of aryl azides. bohrium.com Continuous-flow reactors offer enhanced safety for handling potentially explosive intermediates like diazonium salts and can lead to improved yields and purity. bohrium.com
Furthermore, metal-catalyzed azidation reactions are gaining attention. For example, copper-catalyzed reactions have been developed for the ortho-azidation of anilines, providing a regioselective route to certain aryl azides. rsc.org While not yet specifically reported for this compound, these methodologies hold promise for future applications in the synthesis of fluorinated aryl azides. avcr.cz
Regiochemical Considerations in the Synthesis of this compound
The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry. When starting from a difluorinated benzene, the position of the incoming azide group is crucial.
In the case of SNAr reactions on a tri-substituted benzene, the regioselectivity is dictated by the position of the leaving group. For instance, starting with 2-bromo-1,4-difluorobenzene ensures that the azide group is introduced at the C2 position.
For syntheses starting from 2,5-difluoroaniline via diazotization, the regiochemistry is inherently determined by the structure of the starting aniline. The amino group at the C1 position (relative to the fluorine at C2 and C5) directs the formation of the diazonium salt at that specific location, which is then replaced by the azide.
In cases where a more substituted difluorobenzene is used, the directing effects of the existing substituents play a critical role. The electron-withdrawing nature of the fluorine atoms can influence the site of nucleophilic attack or the stability of intermediates, thereby affecting the final regiochemical outcome. Careful selection of the starting material and reaction conditions is paramount to ensure the desired 2-azido substitution pattern.
Methodological Advancements in the Efficient Synthesis of Fluorinated Aryl Azides
Recent advancements in synthetic methodology have significantly improved the efficiency and safety of preparing fluorinated aryl azides. The development of novel diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrochloride and its derivatives, has provided safer and more convenient alternatives to potentially explosive reagents like triflyl azide. organic-chemistry.orgresearchgate.net These reagents are often crystalline, shelf-stable, and can be prepared from readily available materials. organic-chemistry.org
The use of phase-transfer catalysts in SNAr reactions has been shown to facilitate the synthesis of aryl azides under milder conditions and in shorter reaction times. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to cleaner reactions, higher yields, and significantly reduced reaction times compared to conventional heating methods. researchgate.netresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Azido 1,4 Difluorobenzene
Intrinsic Reactivity Profile of Aryl Azides with Fluorine Substitution
The introduction of fluorine atoms onto an aryl azide (B81097) scaffold, as in 2-azido-1,4-difluorobenzene, profoundly influences the molecule's intrinsic reactivity. These effects stem from fluorine's unique electronic and steric properties, which alter the azide's behavior in various chemical transformations.
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.org The reactivity of a molecule is often governed by the interactions between these frontier orbitals; the HOMO is associated with nucleophilicity and the tendency to donate electrons, while the LUMO relates to electrophilicity and the ability to accept electrons. pku.edu.cnyoutube.com
In the case of aryl azides, the introduction of fluorine substituents significantly modifies the electronic landscape. Fluorine is the most electronegative element, and its strong electron-withdrawing nature through the inductive effect lowers the energy of both the HOMO and LUMO of the aryl azide. This energy depression has critical implications for reactivity. For instance, in 1,3-dipolar cycloadditions, the reaction rate and regioselectivity are determined by the relative energies of the frontier orbitals of the azide (the 1,3-dipole) and the dipolarophile (e.g., an alkyne). A lower LUMO energy in the fluorinated aryl azide makes it a better electron acceptor, potentially accelerating reactions with electron-rich alkynes (a HOMO-dipolarophile controlled reaction). Conversely, the lowered HOMO energy makes the azide less nucleophilic, which could slow down reactions with electron-poor alkynes (a LUMO-dipolarophile controlled reaction).
Computational studies on fluorinated molecules have shown that substituents like fluorine influence both inductive and conjugative effects, which in turn affect the outcomes of normal and inverse electron-demand reactions. researchgate.net The precise energy levels and spatial distribution of the HOMO and LUMO in this compound would dictate its specific reactivity profile in cycloaddition reactions. taylorandfrancis.comlibretexts.org
The influence of fluorine substitution on the reactivity of the azide group is a combination of steric and inductive effects.
Inductive Effect: Fluorine's potent inductive electron-withdrawing effect (-I) is paramount. By pulling electron density away from the aromatic ring and, consequently, from the azide moiety, the fluorine atoms modulate the electronic character of the azide. This electron withdrawal can stabilize the molecule but also affects the azide's nucleophilicity. This is a general effect observed in fluorinated compounds, where fluorine's high electronegativity is used to modify chemical properties. researchgate.net The electron-withdrawing nature of fluorine is expected to influence the electron density around the azide group, which can favor certain interactions in reaction mechanisms. researchgate.net
Steric Effect: One of the key properties of the fluorine atom is its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). This means that replacing hydrogen with fluorine does not introduce significant steric bulk. nih.gov For this compound, the fluorine atom ortho to the azide group does not pose a significant steric barrier to approaching reactants. This minimal steric hindrance allows the electronic effects to dominate the azide's reactivity. nih.gov This contrasts with larger ortho substituents, which can sterically hinder the azide and influence reaction rates and pathways.
The combination of a strong inductive effect and low steric hindrance makes fluorine a unique substituent for fine-tuning the reactivity of aryl azides for applications in bioorthogonal chemistry and materials science. nih.gov
In this compound, the ortho-fluorine atom is in close proximity to the azide group, creating the potential for specific intramolecular interactions that can influence the molecule's conformation and reactivity. While organic fluorine is generally considered a weak hydrogen bond acceptor, intramolecular interactions involving fluorine, such as C−H···F bonds, are known to influence molecular aggregation and conformation. rsc.orgnih.gov
Cycloaddition Chemistry of this compound
The azide group is a versatile functional group, renowned for its participation in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition. The fluorine substituents on this compound play a significant role in modulating its reactivity in these transformations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govwikipedia.orgorganic-chemistry.org This reaction is broadly applicable to a wide range of substrates, including fluorinated aryl azides like this compound. researchgate.netbeilstein-journals.orgnih.gov
The reaction involves treating the azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The presence of fluorine atoms on the aryl azide can influence the reaction rate. The strong electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the azide, potentially accelerating the key bond-forming steps within the catalytic cycle. sigmaaldrich.com
Several studies have successfully employed fluorophenyl azides in CuAAC reactions to synthesize fluorinated triazoles. researchgate.net These reactions typically proceed with high yields, demonstrating the compatibility of the fluorine substituents with the standard CuAAC conditions. acs.org The resulting fluorinated triazoles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
The table below shows representative conditions for CuAAC reactions. While specific data for this compound is not detailed in the provided sources, these general conditions are applicable.
| Catalyst System | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|
| CuSO₄·5H₂O / Sodium Ascorbate | H₂O/t-BuOH, THF, or other organic solvents | Room Temperature | 1-24 hours |
| Cu(I) salt (e.g., CuI, CuBr) | Organic Solvents (e.g., Toluene, CH₂Cl₂) | Room Temperature | Minutes to hours |
| Heterogeneous Copper Catalyst | Toluene or Supercritical CO₂ | Room Temperature to elevated | Variable |
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a concerted process that often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org In stark contrast, the copper(I)-catalyzed reaction (CuAAC) proceeds through a distinctly different, stepwise mechanism that accounts for its high reaction rate and strict regioselectivity for the 1,4-isomer. nih.govorganic-chemistry.orgnih.gov
The currently accepted mechanism for the CuAAC involves the following key steps:
Formation of a Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide intermediate. This is a rapid process and generally does not require an external base. nih.govnih.gov
Coordination and Cyclization: The organic azide, such as this compound, coordinates to the copper-acetylide complex. This brings the two reactants into proximity. The subsequent step is the formation of a six-membered copper(III) metallacycle intermediate. organic-chemistry.orgresearchgate.net This is the crucial C-N bond-forming event and is considered the rate-determining step of the cycle. researchgate.net Computational studies support the transformation of the concerted uncatalyzed reaction to this stepwise process, which significantly lowers the activation barrier. nih.gov
Ring Contraction and Protonolysis: The six-membered metallacycle undergoes ring contraction to a more stable triazolyl-copper intermediate. organic-chemistry.org
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the C-Cu bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org
This stepwise pathway, facilitated by the copper catalyst, avoids the high activation energy of the concerted thermal cycloaddition and ensures that only the 1,4-regioisomer is formed. nih.gov There is strong experimental and computational evidence supporting a dinuclear or polynuclear copper-acetylide species as the active catalyst, rather than a simple mononuclear complex, which further facilitates the reaction. beilstein-journals.orgnih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fluorinated Azides
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs between a strained cyclooctyne (B158145) and an azide without the need for a toxic copper catalyst vectorlabs.com. This makes it particularly valuable for applications in living systems. The reactivity in SPAAC is driven by the ring strain of the cyclooctyne and can be further modulated by the electronic properties of the azide.
Research has shown that the introduction of fluorine atoms onto the aryl azide significantly accelerates the rate of SPAAC reactions researchgate.netnih.gov. Electron-withdrawing fluorine substituents lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the cyclooctyne's Highest Occupied Molecular Orbital (HOMO) and thus increasing the reaction rate. Specifically, o,o'-difluorinated and tetra-fluorinated aromatic azides have been developed for rapid SPAAC ligations researchgate.netnih.gov. A tetra-fluorinated aromatic azide was found to react with a cyclooctyne with a kinetic constant of 3.60 M⁻¹s⁻¹, which is among the fastest SPAAC rates reported nih.gov. This principle suggests that this compound, being an electron-deficient azide, is an excellent substrate for rapid SPAAC reactions, making it a valuable tool for bioconjugation researchgate.netnih.govnih.gov.
| Azide Type | Key Feature | Impact on SPAAC Rate |
| Alkyl Azide | Electron-donating | Baseline reactivity |
| Phenyl Azide | Aromatic | Moderate reactivity |
| Fluorinated Aryl Azide | Electron-withdrawing | Accelerated reactivity |
Exploration of Other 1,3-Dipolar Cycloaddition Pathways
While the reaction with alkynes is the most prominent, the azide group in this compound is a versatile 1,3-dipole capable of undergoing cycloaddition reactions with a variety of other dipolarophiles wikipedia.orgijrpc.com. These reactions provide routes to various five-membered nitrogen-containing heterocycles.
Potential dipolarophiles for this compound include:
Alkenes: Reaction with alkenes can yield triazoline rings. These reactions are often less facile than with alkynes and may require thermal activation. The resulting triazolines can sometimes be unstable, undergoing further reactions like nitrogen extrusion.
Nitriles: Cycloaddition with nitriles can lead to the formation of tetrazole rings, which are important scaffolds in medicinal chemistry.
Enamines and Enol Ethers: Electron-rich alkenes are generally more reactive dipolarophiles for cycloaddition with electron-deficient aryl azides.
Isocyanides: Aryl azides can react with isocyanides in a process that can be considered a nitrene-transfer reaction, leading to carbodiimides nih.gov.
These alternative cycloaddition pathways expand the synthetic utility of this compound beyond triazole formation, enabling access to a broader range of fluorinated heterocyclic compounds beilstein-journals.orgrsc.org.
Nitrene Generation and Subsequent Transformations
A key aspect of aryl azide chemistry is the generation of highly reactive aryl nitrene intermediates through the extrusion of dinitrogen (N₂) gas, typically induced by heat or light wikipedia.org.
Thermal and Photochemical Decomposition of Fluorinated Aryl Azides to Aryl Nitrenes
This compound can be decomposed either thermally (thermolysis) or photochemically (photolysis) to generate the corresponding 2,5-difluorophenylnitrene researchgate.netucla.edu.
Photochemical Decomposition: Photolysis, often carried out using UV light, is a common method for generating nitrenes at ambient or low temperatures beilstein-journals.org. The initial product is the singlet state nitrene (¹R-N), which is in a closed-shell electronic state. The singlet nitrene is highly reactive and can undergo rapid intramolecular reactions or intersystem cross to the more stable triplet ground state (³R-N) beilstein-journals.org. Laser flash photolysis studies on fluorinated aryl azides have shown that the substitution pattern significantly affects the behavior of the resulting nitrene. For instance, ortho, ortho' difluorination can slow the rate of ring expansion, allowing for bimolecular trapping of the singlet nitrene nih.gov.
Thermal Decomposition: Heating this compound in an inert solvent also leads to the loss of N₂ and the formation of the nitrene intermediate researchgate.net. The conditions required for thermal decomposition depend on the stability of the specific aryl azide.
| Decomposition Method | Energy Source | Initial Product | Key Features |
| Photolysis | UV Light | Singlet Nitrene | Can be performed at low temperatures; allows for temporal control. |
| Thermolysis | Heat | Singlet Nitrene | Simpler experimental setup; less suitable for heat-sensitive substrates. |
Studies on the photolysis of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid have demonstrated that perfluorination can lead to remarkably stable triplet nitrenes, with lifetimes of days at room temperature, by suppressing side-reactions within the crystal lattice nsf.gov.
Intramolecular Rearrangements and Cyclizations Initiated by Nitrene Intermediates (e.g., azepine formation)
Once formed, the singlet 2,5-difluorophenylnitrene is not stable and readily undergoes intramolecular rearrangement. The most common pathway for singlet aryl nitrenes is a ring-expansion process wikipedia.org. This occurs via a concerted mechanism involving the formation of a strained bicyclic azirine, which then opens to a seven-membered didehydroazepine (a ketenimine-like species) beilstein-journals.org.
This highly electrophilic intermediate can be trapped by various nucleophiles. For example, if the decomposition is carried out in the presence of amines or water, substituted azepines or azepinones can be formed, respectively beilstein-journals.orgorganic-chemistry.org. Studies on various mono- and difluorophenyl azides have confirmed the formation of azepines under photolytic conditions researchgate.net. The fluorine substituents can influence the stability and subsequent reactivity of the ring-expanded intermediate. This rearrangement pathway provides a powerful method for synthesizing functionalized seven-membered nitrogen heterocycles from readily available fluorinated aryl azides beilstein-journals.orgacs.org.
Intermolecular Reactions of Fluorinated Aryl Nitrenes
The thermal or photochemical decomposition of this compound results in the extrusion of dinitrogen gas (N₂) to generate the highly reactive intermediate, 2,5-difluorophenylnitrene. The reactivity of this nitrene is significantly influenced by the presence of fluorine atoms on the aromatic ring. A key principle governing the reactions of such species is the "ortho-fluorine effect." This effect suggests that fluorine atoms adjacent to the nitrene center increase the energy barrier for ring-expansion rearrangements, which are often dominant pathways for non-fluorinated phenylnitrenes. This suppression of intramolecular pathways enhances the lifetime of the singlet nitrene, thereby promoting its participation in intermolecular reactions.
The resulting long-lived singlet 2,5-difluorophenylnitrene exhibits a range of intermolecular reactivities, making it a useful intermediate for the synthesis of complex nitrogen-containing molecules. Key reactions include:
C-H Bond Insertion: Fluorinated aryl nitrenes readily insert into the C-H bonds of alkanes. For instance, the thermolysis of a fluorinated aryl azide in a hydrocarbon solvent like cyclohexane (B81311) can lead to the formation of N-cyclohexyl-fluoroaniline derivatives in high yields. This reactivity is a direct consequence of the increased lifetime of the singlet nitrene state.
Addition to Alkenes: The nitrene can add across the double bond of alkenes to form aziridines. These reactions are often stereospecific, with the stereochemistry of the alkene being retained in the aziridine (B145994) product, which is characteristic of a singlet nitrene pathway.
Reactions with Amines and Sulfides: The electrophilic nitrene can react with the lone pairs of heteroatoms. With amines, it can lead to the formation of hydrazine (B178648) derivatives, while reactions with sulfides yield sulfilimines.
Aromatic Substitution: In reactions with electron-rich aromatic compounds like aniline (B41778), fluorinated phenyl azides can undergo photochemical reactions to form substituted aminobiphenyls acs.org.
The presence of fluorine atoms not only directs the reactivity away from ring expansion but also enhances the electrophilicity of the nitrene, further promoting these intermolecular addition and insertion reactions.
Staudinger and Aza-Wittig Reactions Involving the Azido (B1232118) Group of this compound
The azido group of this compound is a versatile functional group that can undergo specific transformations without generating a nitrene intermediate. Among the most significant of these are the Staudinger and aza-Wittig reactions, which provide efficient routes to amines and imines, respectively.
The Staudinger reaction involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide) chem-station.comnih.gov. The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of N₂ through a four-membered cyclic transition state to yield the iminophosphorane chem-station.com. For aryl azides, this intermediate is often stable enough to be isolated. Subsequent hydrolysis of the iminophosphorane cleaves the P=N bond to produce a primary amine (2,5-difluoroaniline) and phosphine oxide. The electron-withdrawing nature of the difluorinated ring in this compound enhances the electrophilicity of the azide group, leading to a rapid reaction with the phosphine.
The aza-Wittig reaction is a powerful extension of the Staudinger reaction where the intermediate iminophosphorane is not hydrolyzed but is instead reacted with a carbonyl compound chem-station.comwikipedia.org. The iminophosphorane, generated in situ from this compound and a phosphine, reacts with aldehydes or ketones in a manner analogous to the Wittig reaction wikipedia.org. This reaction forms an imine and triphenylphosphine oxide. The aza-Wittig reaction is highly valuable for synthesizing C=N double bonds under mild conditions and has been widely used in the preparation of nitrogen-containing heterocyclic compounds through intramolecular variants nih.govehu.es.
A common and efficient synthetic strategy combines these reactions into a one-pot Staudinger/intramolecular aza-Wittig sequence. This approach is particularly useful for constructing nitrogen-containing rings, as demonstrated in the synthesis of various heterocyclic systems nih.govehu.es.
| Azide Substrate | Carbonyl Group | Phosphine | Solvent | Conditions | Product Type | Yield |
|---|---|---|---|---|---|---|
| Azido-aldehyde | Aldehyde (intramolecular) | Triphenylphosphine | Toluene | Reflux | Cyclic Imine | High |
| Azido-ketone | Ketone (intramolecular) | Triphenylphosphine | THF | Room Temp to Reflux | Cyclic Imine | Good to High |
| This compound | External Aldehyde (e.g., Benzaldehyde) | Triphenylphosphine | CH₂Cl₂ | Room Temp | N-(2,5-difluorophenyl)benzaldimine | High |
Metal-Mediated and Catalytic Transformations of this compound
Organic azides, including this compound, can function as ligands in transition metal complexes researchgate.net. The azide group is considered a pseudohalide and typically binds to a metal center as a monodentate ligand through its terminal nitrogen atom (M-N-N-N) wikipedia.org. In this mode, the M-N-N bond angle is significantly bent. Azide can also act as a bridging ligand, connecting two metal centers, often in an end-on fashion (μ-1,1) wikipedia.org.
The coordination chemistry of this compound is influenced by the electronic properties imparted by the two fluorine atoms. These electron-withdrawing groups decrease the electron density on the aromatic ring and, by extension, on the azide functional group. This has two primary effects on its role as a ligand:
Reduced Donor Strength: The azide becomes a weaker σ-donor compared to non-fluorinated or electron-rich aryl azides. This will affect the stability and electronic structure of the resulting metal complex.
Transition metal azide complexes are typically synthesized via salt metathesis reactions between a metal halide and an azide source like sodium azide or trimethylsilyl (B98337) azide wikipedia.org. The coordination of an aryl azide like this compound to a metal center can activate the azide, facilitating N₂ extrusion to form a transient metal-nitrene (or imido) complex. These highly reactive intermediates are central to many catalytic amination reactions researchgate.net.
| Coordination Mode | Description | Bonding Motif | Typical M-N-N Angle |
|---|---|---|---|
| Terminal (Monodentate) | Binds to a single metal center through one terminal nitrogen. | M–Nα–Nβ–Nγ | Bent (~120-130°) |
| Bridging (End-on, μ-1,1) | The same terminal nitrogen atom binds to two metal centers. | M–(Nα)–M' | Variable |
| Bridging (End-to-end, μ-1,3) | The two different terminal nitrogen atoms bind to two metal centers. | M–Nα–Nβ–Nγ–M' | Variable |
While the term "asymmetric azidation" typically refers to the enantioselective introduction of an azide group into a molecule, this section concerns the catalytic processes involving this compound as a substrate. The primary avenue for such transformations involves the catalytic generation and subsequent reaction of the corresponding 2,5-difluorophenylnitrene intermediate.
The development of catalytic asymmetric reactions involving nitrene transfer from azides is a significant area of modern organic synthesis. Chiral transition metal complexes, particularly those of rhodium, ruthenium, copper, and iron, can catalyze the decomposition of aryl azides and control the stereochemistry of the subsequent nitrene transfer reaction. Although specific examples utilizing this compound are not extensively documented, the principles of asymmetric catalysis can be applied to this substrate. Potential catalytic asymmetric transformations include:
Asymmetric C-H Amination/Amidation: A chiral catalyst could mediate the insertion of the 2,5-difluorophenylnitrene into a C-H bond enantioselectively. This would be a powerful method for creating chiral fluorinated amines, which are valuable building blocks in medicinal chemistry.
Asymmetric Aziridination: In the presence of a chiral catalyst, the addition of the nitrene to a prochiral alkene could proceed with high enantioselectivity, producing optically active fluorinated aziridines.
The success of such reactions would depend on designing a catalytic system where the chiral ligand environment effectively shields one face of the substrate from the approaching nitrene intermediate. The development of such catalytic asymmetric Staudinger-aza-Wittig reactions has also been explored, enabling the desymmetrization of prochiral ketones to form chiral nitrogen heterocycles nih.gov. The application of these advanced catalytic methods to fluorinated substrates like this compound holds significant potential for the synthesis of novel, enantioenriched organofluorine compounds researchgate.net.
The azide group possesses lone pairs of electrons on its nitrogen atoms, allowing it to act as a Lewis base. Consequently, this compound can react with strong Lewis acids, such as the trichlorides of Group 13 elements (e.g., boron trichloride (B1173362) (BCl₃), aluminum trichloride (AlCl₃), and gallium trichloride (GaCl₃)).
The reaction involves the formation of a Lewis acid-base adduct, where the azide coordinates to the electron-deficient Group 13 metal center rsc.orgrice.edu. The coordination is expected to occur at the nitrogen atom alpha to the aromatic ring.
Ar-Nα-Nβ-Nγ + MCl₃ → [Ar-Nα(MCl₃)-Nβ-Nγ]
The presence of the two electron-withdrawing fluorine atoms on the benzene (B151609) ring reduces the Lewis basicity of the azide group in this compound compared to non-fluorinated phenyl azide. This results in a weaker interaction with the Group 13 Lewis acid.
Coordination to the strong Lewis acid activates the azide group, making it more susceptible to nucleophilic attack or rearrangement. This activation can facilitate reactions that might not occur under neutral conditions. For instance, in the presence of a strong Lewis acid, aryl azides can undergo reactions with arenes or undergo rearrangements nih.gov. The specific outcome of the reaction of this compound with a Group 13 trichloride would depend on the reaction conditions, the specific Lewis acid used, and the presence of any other reagents.
Advanced Characterization and Computational Studies of 2 Azido 1,4 Difluorobenzene
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of 2-Azido-1,4-difluorobenzene. These computational methods, often employing levels of theory like Density Functional Theory (DFT) or ab initio calculations, can determine the molecule's most stable conformation by optimizing its geometry to a minimum energy state.
Calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The introduction of the azido (B1232118) (-N₃) and fluoro (-F) substituents onto the benzene (B151609) ring induces significant changes from the ideal hexagonal symmetry of benzene. The C-F and C-N bond lengths are key parameters, as are the alterations in the carbon-carbon bond lengths within the aromatic ring, which can indicate changes in aromaticity and electron distribution. The planarity of the benzene ring and the orientation of the azido group relative to it are also critical structural aspects that are clarified through these calculations.
Electronically, these studies provide insights into the molecular orbital (MO) landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and kinetic stability. The electron-withdrawing nature of the fluorine atoms and the electronic character of the azido group substantially influence the energy and localization of these orbitals. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Expected Optimized Geometrical Parameters for this compound (Note: These are representative values based on theoretical calculations of analogous compounds, as specific experimental data is not available.)
| Parameter | Expected Value |
| C-F Bond Length | ~1.35 Å |
| C-N (Azide) Bond Length | ~1.40 Å |
| N=N (Azide) Bond Length | ~1.25 Å |
| N≡N (Azide) Bond Length | ~1.15 Å |
| C-C-C (ipso-C) Angle | >120° |
| C-N-N Angle | ~115° |
| N-N-N Angle | ~172° |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms and energetics of chemical reactions involving this compound. Two of the most significant reactions for aryl azides are thermal or photochemical decomposition to form a nitrene intermediate and [3+2] cycloaddition reactions (Huisgen cycloadditions).
DFT calculations can map the potential energy surface for these reaction pathways. For the decomposition reaction, computational models can identify the transition state for nitrogen extrusion and calculate the activation energy required for this process. This provides insight into the thermal stability of the compound. The resulting species, a highly reactive singlet or triplet nitrene (2,5-difluorophenylnitrene), can also be studied to understand its electronic structure and subsequent reaction pathways, such as ring expansion or hydrogen abstraction.
For cycloaddition reactions, DFT is used to model the concerted mechanism, locating the transition state and calculating the activation barrier. These calculations can explain the regioselectivity and stereoselectivity of the reaction with various dipolarophiles (e.g., alkynes or alkenes). By comparing the activation energies for different possible products, the experimentally observed outcomes can be rationalized and predicted. The influence of the fluorine substituents on the reaction energetics, compared to non-fluorinated azidobenzene, is a key aspect that DFT can elucidate. chemrxiv.org
Spectroscopic Analysis in Mechanistic and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)
NMR spectroscopy is an essential technique for the structural confirmation of this compound. ¹H NMR, ¹³C NMR, and particularly ¹⁹F NMR provide a complete picture of the molecule's atomic connectivity and electronic environment.
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is exceptionally informative. wikipedia.org The molecule is expected to show two distinct signals in the ¹⁹F NMR spectrum, one for the fluorine atom at position 1 (F-1) and another for the fluorine atom at position 4 (F-4). The chemical shifts are highly sensitive to the local electronic environment. nih.gov The fluorine atom at C-1, being ortho to the azido group, would experience different electronic effects than the fluorine at C-4, which is meta to the azido group, leading to different chemical shifts. Furthermore, these fluorine nuclei will couple to each other, resulting in a splitting pattern (doublets of doublets, considering coupling to protons) that can confirm their relative positions. The magnitude of the ⁵J(F-F) coupling constant would be characteristic of a para-relationship between the two fluorine atoms.
¹H and ¹³C NMR Spectroscopy : The ¹H NMR spectrum would show signals in the aromatic region, with complex splitting patterns due to H-H and H-F spin-spin coupling. huji.ac.il Similarly, the ¹³C NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine would appear as doublets due to one-bond ¹J(C-F) coupling, which is typically large (around 240-250 Hz). The carbons adjacent to the C-F bonds would also show smaller two-bond ²J(C-F) couplings.
Table 2: Predicted NMR Data for this compound (Note: Chemical shifts are hypothetical and based on typical ranges for similar structures.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹⁹F (at C-1) | -110 to -130 | Doublet of multiplets (d, m) |
| ¹⁹F (at C-4) | -115 to -135 | Doublet of multiplets (d, m) |
| ¹H | 6.8 - 7.5 | Multiplets |
| ¹³C (C-F) | 155 - 165 | Doublet (¹J(C-F) ≈ 245 Hz) |
| ¹³C (C-N₃) | 135 - 145 | Singlet or small multiplet |
| ¹³C (C-H) | 110 - 125 | Multiplets (due to C-F coupling) |
Infrared (IR) and Other Spectroscopic Techniques
Infrared (IR) spectroscopy is a key method for identifying functional groups, and for this compound, it provides a distinct signature for the azide (B81097) moiety. The most characteristic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the N₃ group. This peak typically appears in a relatively clean region of the spectrum, between 2100 and 2160 cm⁻¹. DFT frequency calculations on analogous azido compounds place this vibration around 2056 cm⁻¹, confirming its characteristic energy. nih.gov
Other significant absorption bands include those for the C-F stretching vibrations, which are typically strong and found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. Monitoring the disappearance of the characteristic azide peak via time-resolved IR spectroscopy can be used to study the kinetics of its thermal or photochemical decomposition.
Electron Paramagnetic Resonance (EPR) Studies of Reactive Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for detecting and characterizing species with unpaired electrons, such as radicals and triplet states. The primary reactive intermediate generated from the photolysis or thermolysis of this compound is the corresponding phenylnitrene (2,5-difluorophenylnitrene), which has a triplet ground state.
EPR is the definitive method for observing this triplet nitrene. The EPR spectrum of a randomly oriented sample of a triplet species is characterized by zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the two unpaired electrons. The D value is related to the average distance between the unpaired electrons, while the E value reflects the deviation from axial symmetry. For aryl nitrenes, these parameters provide critical information about the electronic structure and geometry of the nitrene. The study of how the fluorine substituents on the aromatic ring influence the ZFS parameters of the nitrene intermediate can offer deep insights into the electronic perturbations caused by these atoms. researchgate.net
Strategic Applications of 2 Azido 1,4 Difluorobenzene in Advanced Chemical Synthesis
Diversified Synthesis of Fluorinated Heterocyclic Scaffolds
The presence of fluorine atoms in heterocyclic compounds can significantly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. 2-Azido-1,4-difluorobenzene serves as a key starting material for the synthesis of various fluorinated heterocycles.
Triazole Frameworks via Azide-Alkyne Cycloadditions
The azide-alkyne cycloaddition, a cornerstone of click chemistry, is a powerful method for the synthesis of 1,2,3-triazoles. This compound readily participates in these reactions, providing access to a range of 1-(2,5-difluorophenyl)-1H-1,2,3-triazoles. These reactions can be catalyzed by copper(I) or ruthenium(II) complexes, or in some cases, proceed under thermal conditions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.comnih.gov
The synthesis of fluoro phenyl 1,2,3-triazoles has been successfully achieved using click chemistry between various fluoro phenyl azides and phenylacetylene. mdpi.com The use of ultrasound irradiation in the presence of a Cu(I) catalyst and 1,10-phenanthroline (B135089) has been shown to significantly reduce reaction times and improve yields. mdpi.com This methodology provides a rapid and efficient route to these valuable compounds.
Table 1: Synthesis of 1-(2,5-difluorophenyl)-4-phenyl-1H-1,2,3-triazole
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| This compound, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, Ultrasound | 1-(2,5-difluorophenyl)-4-phenyl-1H-1,2,3-triazole | High | mdpi.com |
Synthesis of Nitrogen-Containing Fused Ring Systems
Beyond the synthesis of simple triazoles, this compound can be employed in more complex cascade reactions to construct fused nitrogen-containing heterocyclic systems. Intramolecular cycloaddition reactions, where the azide (B81097) and alkyne functionalities are present in the same molecule, can lead to the formation of triazole-fused ring systems. ias.ac.in These reactions are often highly efficient due to the entropic advantage of an intramolecular process.
Furthermore, the azide group can undergo reactions other than cycloadditions to form fused heterocycles. For instance, in the presence of suitable catalysts, azides can react with various partners to form pyrroles and their fused analogues. mdpi.com The versatility of the azide group allows for the exploration of diverse synthetic pathways to novel fluorinated fused heterocyclic scaffolds. The development of synthetic strategies for pyridine-fused heterocycles is an active area of research due to the prevalence of these motifs in pharmaceuticals and functional materials. ias.ac.in
Integration into Complex Molecular Architectures and Building Blocks
This compound is not only a precursor to heterocyclic compounds but also serves as a valuable building block for the assembly of larger, more complex molecular architectures. The difluorophenyl azide moiety can be incorporated into larger molecules through various chemical transformations, bringing with it the unique properties associated with the fluorine atoms and the latent reactivity of the azide group.
The substitution of hydrogen with fluorine in molecular building blocks can lead to molecules with enhanced physiological activities. nih.gov Fluorinated building blocks are known to exhibit higher thermal stability compared to their non-fluorinated counterparts. wikipedia.org The incorporation of a difluorophenyl group can modulate properties such as lipophilicity, metabolic stability, and binding affinity of the final molecular construct.
The azide group provides a versatile handle for further functionalization. Through click chemistry, complex molecules containing a 2,5-difluorophenyl unit can be readily conjugated to other molecules bearing an alkyne group. This modular approach allows for the rapid assembly of diverse and complex molecular systems from simpler building blocks.
Role in Bioorthogonal Ligation Chemistry for Material Science and Chemical Biology Tools
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. youtube.com The azide group is a prime example of a bioorthogonal functional group due to its small size, metabolic stability, and lack of endogenous reactivity. youtube.com this compound, therefore, is a valuable tool in the fields of material science and chemical biology.
In material science, the azide functionality can be used to modify surfaces or polymers. Through azide-alkyne cycloaddition, surfaces can be functionalized with molecules containing the 2,5-difluorophenyl group, thereby altering the surface properties. Similarly, polymers can be cross-linked or functionalized using this versatile reaction.
In chemical biology, this compound can be used to synthesize chemical probes and tools for studying biological systems. nih.govsigmaaldrich.com The difluorophenyl azide can be incorporated into biomolecules, such as proteins, glycans, or nucleic acids, either through metabolic labeling or chemical modification. mdpi.comnih.gov The azide-tagged biomolecule can then be selectively labeled with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) containing an alkyne group via a bioorthogonal ligation reaction. mdpi.com This allows for the visualization and tracking of biomolecules in their native environment. The fluorine atoms on the phenyl ring can also serve as a unique spectroscopic marker for 19F NMR studies.
The Staudinger ligation, another important bioorthogonal reaction, involves the reaction of an azide with a triarylphosphine to form an aza-ylide, which can then be trapped to form a stable amide bond. youtube.commdpi.com This reaction provides an alternative method for the bioorthogonal labeling of molecules containing the 2-azido-1,4-difluorophenyl moiety.
Precursor for Radiopharmaceutical Synthesis and Molecular Imaging Probes
The development of molecular imaging probes is crucial for the early diagnosis and treatment of diseases. Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of radiolabeled probes. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties.
This compound can serve as a precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals and molecular imaging probes. nih.govmdpi.com The non-radioactive fluorine atoms on the benzene (B151609) ring can be replaced with ¹⁸F through nucleophilic aromatic substitution. However, a more common strategy involves the introduction of the ¹⁸F label at a late stage of the synthesis.
A powerful approach is to use ¹⁸F-labeled building blocks that can be readily attached to a targeting molecule. For instance, an ¹⁸F-labeled alkyne can be synthesized and then coupled to a biomolecule functionalized with the 2-azido-1,4-difluorophenyl group via click chemistry. rsc.org This modular approach allows for the rapid and efficient synthesis of a wide range of ¹⁸F-labeled imaging probes.
The resulting probes, containing the ¹⁸F-label and the targeting moiety, can be used to visualize and quantify biological processes in vivo. The difluorophenyl group may also contribute to the pharmacokinetic properties of the imaging probe, influencing its distribution and clearance from the body. The development of novel imaging probes based on fluorinated scaffolds is an active area of research with the potential to significantly impact clinical diagnostics and drug development.
Future Prospects and Interdisciplinary Research Frontiers
Exploration of Unconventional Reactivity Modes for Fluorinated Aryl Azides
The chemistry of aryl azides is traditionally dominated by the generation of highly reactive nitrenes upon thermal or photochemical activation. However, the presence of fluorine substituents, as in 2-Azido-1,4-difluorobenzene, significantly modulates the behavior of these intermediates, opening avenues for unconventional reactivity.
Fluorine atoms, particularly when positioned ortho to the azide (B81097) group, have a profound impact on the photochemistry of aryl azides. nih.gov Research has shown that ortho-fluorine substituents can retard the typical ring-expansion process that leads to ketenimine ylides from the initially formed singlet nitrene. nih.gov This effect allows for the bimolecular capture of the singlet nitrene, a reactive species that is otherwise transient. For instance, studies on ortho, ortho'-difluorinated aryl azides have demonstrated that laser flash photolysis in methanol (B129727) generates the ground triplet state of the nitrene, a finding consistent with chemical analysis of the reaction mixtures. nih.gov This controlled generation of specific nitrene spin states is crucial for designing selective chemical transformations.
Future research will likely focus on harnessing these electronically modified nitrenes for novel synthetic applications. Key areas of investigation include:
Selective C-H Insertion Reactions: The altered reactivity and selectivity of fluorinated nitrenes could be exploited for direct C-H functionalization of complex molecules, a highly sought-after transformation in organic synthesis. ucla.edu
Novel Heterocycle Synthesis: The unique electronic nature of the intermediates derived from this compound can be used to construct novel fluorinated heterocyclic scaffolds, which are of significant interest in medicinal chemistry. ucla.edu
Controlled Cycloaddition Reactions: Investigating the participation of fluorinated aryl azides in unconventional cycloaddition pathways beyond the well-known "click" chemistry could lead to the discovery of new molecular architectures.
The thermal decomposition of fluorinated aryl azides is another area ripe for exploration. The stability of the azide group is influenced by the electronic nature of the substituents on the aromatic ring. It has been observed that the presence of fluorine atoms in the meta positions can increase the initial decomposition temperature compared to analogs with ortho-fluorine atoms. nih.gov A systematic study of compounds like this compound will provide deeper insights into tuning the thermal stability and reactivity for applications in materials science and as low-temperature activatable surface modifiers. nih.gov
| Compound Type | Key Substituent Feature | Observed Effect on Decomposition | Potential Research Direction |
|---|---|---|---|
| ortho, ortho'-Difluoroaryl Azides | Two ortho-fluorine atoms | Retards ring expansion, allows capture of singlet nitrene. nih.gov | Exploitation for selective bimolecular reactions. |
| meta-Difluoroaryl Azides | Two meta-fluorine atoms | Increases initial decomposition temperature. nih.gov | Development of thermally stable linkers and materials. |
| para-π-Donating Group | e.g., Oxygen atom para to azide | Tunes the thermal bond-cleavage energy. nih.gov | Fine-tuning activation temperatures for specific applications. |
Rational Design of Catalytic Systems Tailored for this compound Transformations
The development of catalytic systems that can effectively control the reactivity of this compound is a major frontier. The electron-withdrawing nature of the fluorine atoms can deactivate the molecule towards certain catalytic cycles or, conversely, be harnessed for unique reactivity if the catalyst is properly designed.
One of the most prominent reactions of azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". sigmaaldrich.com For fluorinated azides, the electrophilic nature of the azide is enhanced, which can influence the reaction kinetics. sigmaaldrich.com Future work will involve designing copper ligand environments that are specifically tailored to the electronic demands of substrates like this compound. This could involve ligands with specific steric and electronic properties to optimize catalytic turnover and regioselectivity.
Beyond click chemistry, the design of catalysts for other transformations is a key objective. This includes:
Rhodium and Ruthenium Catalysis: These metals are known to catalyze reactions of diazo compounds, which are structurally related to azides. Designing Rh(II) or Ru(II) catalysts for denitrogenative coupling reactions of this compound could provide direct access to valuable fluorinated amines and heterocycles.
Asymmetric Catalysis: A significant challenge and opportunity lies in the development of chiral catalysts that can engage this compound in enantioselective transformations. This would be particularly valuable for the synthesis of chiral fluorinated drug candidates.
Photoredox Catalysis: Combining the photochemical activation of fluorinated aryl azides with photoredox catalysis could enable novel reaction pathways that are not accessible through thermal methods alone. A tailored photocatalyst could selectively engage with the excited state of the azide or the resulting nitrene to control the outcome of the reaction.
Development of Multicomponent Reactions Incorporating Fluorinated Azides
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov Incorporating fluorinated building blocks like this compound into MCRs is a highly attractive strategy for rapidly generating libraries of novel, fluorine-containing compounds.
The azide group is a versatile functional handle for MCRs. For example, it can participate in Ugi-type reactions or act as a precursor to other reactive intermediates in a cascade sequence. The development of MCRs involving this compound could proceed along several lines:
Azide-Isocyanide-Based MCRs: Isocyanides are common components in MCRs. Designing new sequences where this compound reacts with isocyanides and other components (e.g., aldehydes, carboxylic acids) could lead to diverse heterocyclic structures.
[3+2] Cycloaddition Cascades: Using the azide for an initial cycloaddition, followed by further transformations of other functional groups in the molecule, represents a promising strategy for building molecular complexity in a controlled manner.
Metal-Catalyzed MCRs: Combining the reactivity of fluorinated azides with transition metal catalysis within an MCR framework can unlock new reaction pathways. For example, a palladium-catalyzed MCR could involve a C-F activation step or a cross-coupling event integrated into the multicomponent sequence.
The inherent efficiency and atom economy of MCRs make this a particularly "green" approach to synthesizing complex fluorinated molecules. nih.gov
| MCR Type | Key Reactants | Potential Product Class | Key Advantage |
|---|---|---|---|
| Ugi-Azide Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | Fluorinated Tetrazoles | High structural diversity from simple inputs. |
| Passerini-Azide Reaction | This compound, Oxo-component, Isocyanide | α-Acyloxy Amides with fluorinated aryl moiety | Convergent synthesis of complex amides. |
| Transition-Metal Catalyzed MCR | This compound, Alkyne, CO, etc. | Complex Fluorinated Heterocycles | Access to novel scaffolds via catalytic cycles. |
Predictive Modeling and Data-Driven Approaches in Fluorinated Azide Chemistry
Computational chemistry and data-driven methods are becoming indispensable tools for accelerating chemical research. For this compound, these approaches can provide crucial insights and guide experimental design.
Predictive Modeling:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of this compound and its reactive intermediates, such as the corresponding nitrene. researchgate.net These calculations can elucidate reaction mechanisms, predict activation barriers for thermal decomposition, and explain the regioselectivity of cycloaddition reactions. For example, modeling can help understand how the fluorine substituents influence the energy levels of the singlet and triplet nitrene states, thereby predicting their reactivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules in different solvent environments or their interactions with catalysts or biological macromolecules, providing insights into reaction dynamics and binding affinities.
Data-Driven Approaches:
Machine Learning (ML): As more experimental data on the reactivity of fluorinated azides becomes available, ML models can be trained to predict reaction outcomes, optimize reaction conditions, and even propose novel MCRs.
Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal chemistry, QSAR models can be developed to correlate the structural features of molecules derived from this compound with their biological activity, guiding the design of more potent and selective drug candidates.
The synergy between computational prediction and experimental validation will be a hallmark of future research in this area, enabling a more rational and efficient exploration of the chemical space accessible from this compound.
Q & A
Q. What are the established synthetic routes for 2-Azido-1,4-difluorobenzene, and what purity benchmarks should be considered?
Answer: The synthesis of this compound typically involves two steps:
Diazotization and Azide Substitution : Start with 2-amino-1,4-difluorobenzene. Diazotize the amine group using NaNO₂ and HCl, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to achieve >97.0% purity (HPLC/GC-MS). Impurities often include residual amines or side products from incomplete substitution .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₆H₃F₂N₃ | PubChem |
| Molecular Weight | 155.10 g/mol | PubChem |
| Azide IR Stretch | 2100–2150 cm⁻¹ | Analogous to |
| Stability | Decomposes above 80°C | Safety guidelines |
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Answer:
- ¹⁹F NMR : Expect two distinct signals for fluorine atoms at δ -110 to -125 ppm. The para-fluorine (position 4) typically resonates upfield compared to ortho-fluorine (position 1) due to electronic effects .
- ¹H NMR : Aromatic protons appear as a triplet or doublet of doublets (J = 8–10 Hz) due to coupling with adjacent fluorines .
- IR Spectroscopy : A strong azide stretch at ~2120 cm⁻¹ confirms the presence of the -N₃ group .
- HRMS : Molecular ion peak at m/z 155.10 (C₆H₃F₂N₃⁺) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid exposure to heat or mechanical shock due to azide explosivity .
- Handling : Use explosion-proof equipment, conduct reactions in fume hoods, and wear PPE (gloves, face shields).
- Waste Disposal : Quench residual azides with NaNO₂/HCl before disposal to prevent hazardous buildup .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in Huisgen cycloadditions?
Answer: The electron-withdrawing fluorine atoms at positions 1 and 4 increase the electrophilicity of the azide group, accelerating 1,3-dipolar cycloadditions with terminal alkynes (e.g., CuAAC "click" reactions). Computational studies (DFT) suggest the para-fluorine stabilizes the transition state via inductive effects, reducing activation energy by ~15% compared to non-fluorinated analogs .
Q. Key Reaction Parameters :
Q. What strategies resolve contradictory data on the thermal stability of this compound in published studies?
Answer: Discrepancies in decomposition temperatures (e.g., 80°C vs. 100°C) may arise from:
Purity Variations : Impurities (e.g., residual solvents) lower decomposition onset. Validate purity via HPLC before testing .
Methodology Differences : Use differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to standardize measurements.
Kinetic Stability : Perform accelerated rate calorimetry (ARC) to model decomposition pathways and identify autocatalytic effects .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions in this compound?
Answer:
- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient sites. The azide group directs electrophiles to the meta position (C5), while fluorines deactivate ortho/para positions.
- Hammett Parameters : σₚ values for -N₃ (-0.08) and -F (+0.43) predict additive electronic effects, validated by experimental nitration studies yielding >85% meta-nitro products .
Q. What are the challenges in synthesizing this compound derivatives for bioorthogonal labeling applications?
Answer:
- Steric Hindrance : Bulky fluorines at positions 1 and 4 reduce accessibility of the azide for biomolecule conjugation. Use strain-promoted cycloadditions (SPAAC) with dibenzocyclooctyne (DBCO) to bypass this issue .
- Aqueous Solubility : Modify the benzene ring with hydrophilic groups (e.g., -SO₃H) while retaining azide reactivity. PEGylation post-synthesis improves biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
